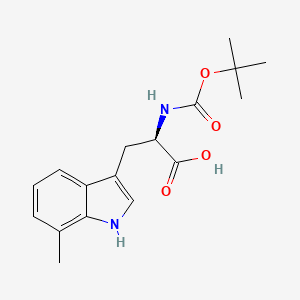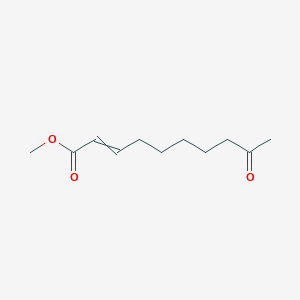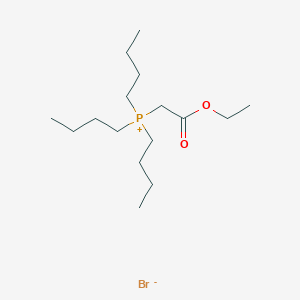
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C14H30BrO2P. It is a phosphonium salt that features a phosphonium cation with tributyl groups and a 2-ethoxy-2-oxoethyl substituent, paired with a bromide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide can be synthesized through a reaction involving tributylphosphine and ethyl bromoacetate. The reaction typically proceeds as follows:
Reactants: Tributylphosphine and ethyl bromoacetate.
Solvent: The reaction is often carried out in an organic solvent such as ethanol.
Conditions: The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide anion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium cation can participate in redox reactions, altering its oxidation state.
Addition Reactions: The compound can add to unsaturated substrates, such as alkenes and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a phosphonium cyanide derivative, while oxidation might produce a phosphine oxide .
Wissenschaftliche Forschungsanwendungen
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism by which tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The cation can engage in electrostatic interactions, hydrogen bonding, and covalent bonding with nucleophilic sites on target molecules. These interactions can alter the structure and function of the target molecules, leading to various chemical and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide: Similar structure but with triphenyl groups instead of tributyl groups.
Tributyl(2-oxoethyl)phosphanium bromide: Lacks the ethoxy group, leading to different reactivity and applications.
Tributyl(2-ethoxy-2-oxoethyl)ammonium bromide: Similar structure but with an ammonium cation instead of a phosphonium cation.
Uniqueness
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is unique due to its combination of tributyl groups and a 2-ethoxy-2-oxoethyl substituent. This structure imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
1834-01-1 |
|---|---|
Molekularformel |
C16H34BrO2P |
Molekulargewicht |
369.32 g/mol |
IUPAC-Name |
tributyl-(2-ethoxy-2-oxoethyl)phosphanium;bromide |
InChI |
InChI=1S/C16H34O2P.BrH/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KPWHTSFQPHOMLU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)OCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



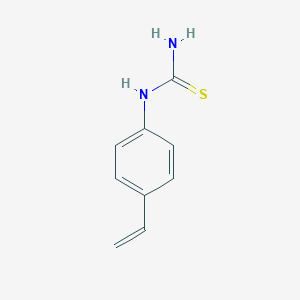
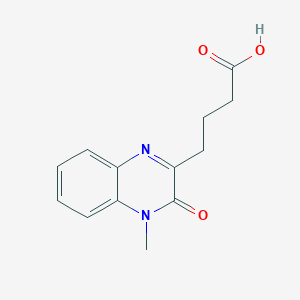
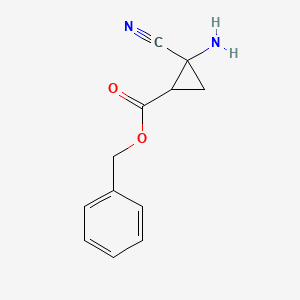

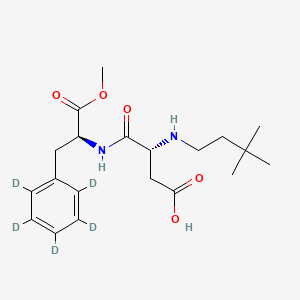

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
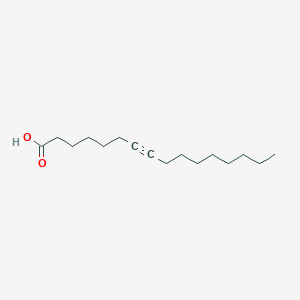
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
